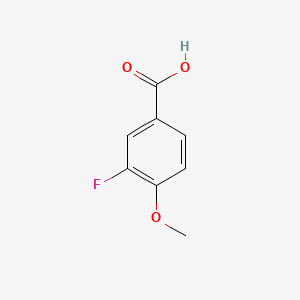

3-氟-4-甲氧基苯甲酸

概述

描述

3-Fluoro-4-methoxybenzoic acid is a chemical compound that serves as a key building block in various synthetic processes. It is a fluorinated derivative of benzoic acid with a methoxy group at the fourth position and a fluorine atom at the third position on the benzene ring. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of 3-fluoro-4-methoxybenzoic acid-related compounds has been explored in several studies. A scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride, a closely related compound, was achieved through the Fries rearrangement of 2-fluorophenyl acetate using Lewis acid catalysis. This process was performed on a kilogram scale, demonstrating its industrial feasibility . Additionally, a facile synthesis of 3-fluoro-4-methoxybenzaldehyde, which is structurally similar to 3-fluoro-4-methoxybenzoic acid, was reported. This synthesis involved a reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, simplifying the synthetic method to a single step and avoiding the use of concentrated hydrochloric and sulfuric acids .

Molecular Structure Analysis

The molecular structure of compounds related to 3-fluoro-4-methoxybenzoic acid has been determined using various spectroscopic techniques. For instance, the structure of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid was elucidated using infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution electrospray ionization mass spectrometry . Although not directly about 3-fluoro-4-methoxybenzoic acid, these studies provide insights into the structural analysis of fluorinated benzoic acid derivatives.

Chemical Reactions Analysis

The reactivity of fluorinated benzoic acid derivatives has been explored in the context of solid-phase synthesis. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with some structural similarity to 3-fluoro-4-methoxybenzoic acid, has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds, including benzimidazoles and benzotriazoles . These studies highlight the potential of fluorinated benzoic acids in constructing complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-4-methoxybenzoic acid and related compounds are influenced by the presence of the fluorine and methoxy substituents on the benzene ring. Fluorine atoms are highly electronegative, which can affect the acidity of the benzoic acid moiety and the reactivity of the aromatic ring. The methoxy group is an electron-donating substituent, which can also impact the compound's reactivity. While specific data on the physical and chemical properties of 3-fluoro-4-methoxybenzoic acid are not provided in the papers, these general principles can be applied to predict its behavior in chemical reactions.

科学研究应用

药物活性成分制备中的中间体

3-氟-4-甲氧基苯甲酸被用作药物活性成分 (API) 制备的中间体。 它特别用于开发治疗阿尔茨海默病的药物 .

亲核芳香取代

3-氟-4-甲氧基苯甲酸中的氟取代基可以使亲核芳香取代反应发生。 该性质被应用于各种化学反应中 .

费歇尔酯化反应

3-氟-4-甲氧基苯甲酸可以进行费歇尔酯化反应,得到具有川芎嗪部分的酯类。 该过程用于治疗阿尔茨海默病 .

转化为苯甲酰氯

该化合物可以用亚硫酰氯转化为苯甲酰氯。 这增强了它的反应性,并为傅-克酰化反应提供了平台 .

酰肼的合成

3-氟-4-甲氧基苯甲酸可以被修饰成酰肼,酰肼用于合成恶二唑。 这些恶二唑具有抗菌作用 .

药物发现的构建模块

作用机制

The fluoride substituent in 3-Fluoro-4-methoxybenzoic acid enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .

安全和危害

未来方向

属性

IUPAC Name |

3-fluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNNNQDQEORWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369895 | |

| Record name | 3-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

403-20-3 | |

| Record name | 3-Fluoro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

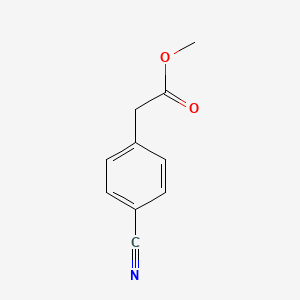

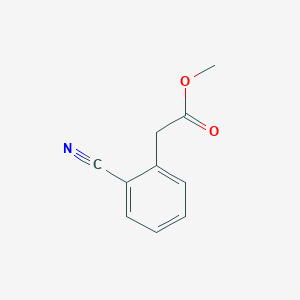

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)